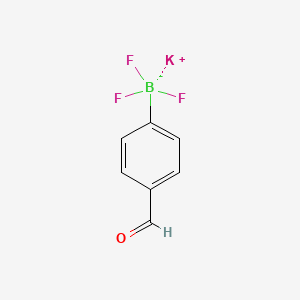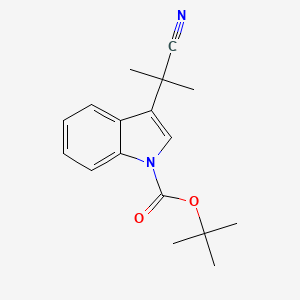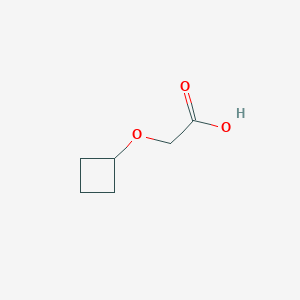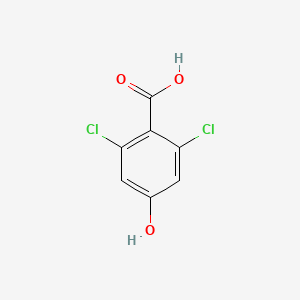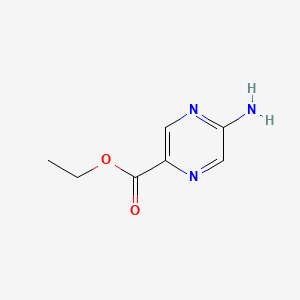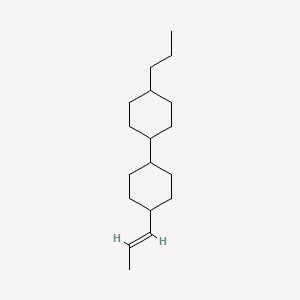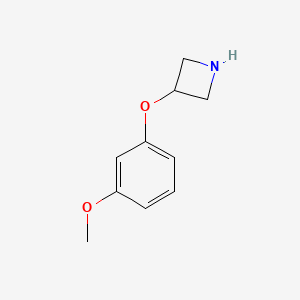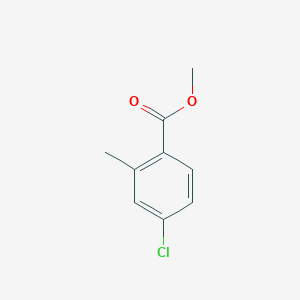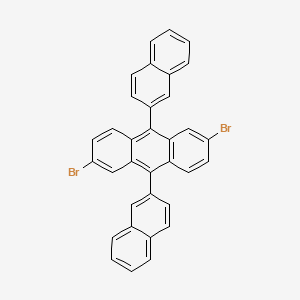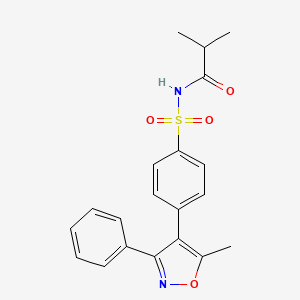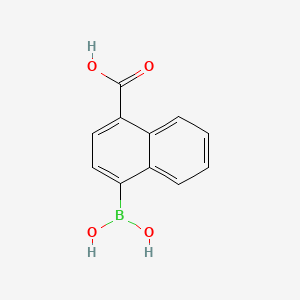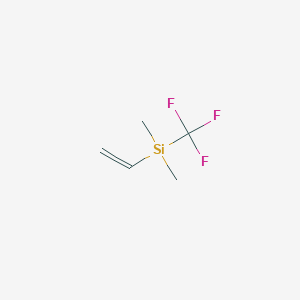
乙烯基(三氟甲基)二甲基硅烷
描述
Vinyl(trifluoromethyl)dimethylsilane is an organosilicon compound with the chemical formula C5H9F3Si. It is a colorless liquid that is highly flammable and has a boiling point of approximately 80°C . This compound is notable for its unique combination of vinyl and trifluoromethyl groups attached to a silicon atom, making it a valuable reagent in organic synthesis and various industrial applications .
科学研究应用
Vinyl(trifluoromethyl)dimethylsilane has a wide range of applications in scientific research:
作用机制
Target of Action
Vinyl(trifluoromethyl)dimethylsilane primarily targets organic substrates in chemical reactions, particularly in silylation processes. This compound is used to introduce silyl groups into organic molecules, which can significantly alter their chemical properties. The role of Vinyl(trifluoromethyl)dimethylsilane in these reactions is to act as a silylating agent, facilitating the formation of silyl ethers, which are important intermediates in organic synthesis .
Mode of Action
Vinyl(trifluoromethyl)dimethylsilane interacts with its targets through a mechanism involving the transfer of the silyl group to the organic substrate. This interaction typically occurs via a nucleophilic attack on the silicon atom, leading to the formation of a new silicon-carbon bond. The resulting changes include the stabilization of reactive intermediates and the protection of functional groups during subsequent chemical transformations. Vinyl(trifluoromethyl)dimethylsilane thus plays a crucial role in modifying the reactivity and stability of organic molecules .
Biochemical Pathways
The biochemical pathways affected by Vinyl(trifluoromethyl)dimethylsilane are primarily those involved in organic synthesis. The introduction of the silyl group can influence various downstream effects, such as altering the electronic properties of the molecule, increasing its steric bulk, and enhancing its resistance to hydrolysis. These changes can impact the overall reactivity and selectivity of the molecule in further chemical reactions. Vinyl(trifluoromethyl)dimethylsilane is therefore a valuable tool in the synthesis of complex organic compounds .
Pharmacokinetics
Vinyl(trifluoromethyl)dimethylsilane is known to have a boiling point of 80°C and a density of 0.978 g/cm³, which influence its bioavailability in chemical processes .
Result of Action
The molecular and cellular effects of Vinyl(trifluoromethyl)dimethylsilane’s action include the formation of stable silyl ethers and the protection of sensitive functional groups. These effects are crucial for the successful execution of multi-step organic syntheses, where the stability and reactivity of intermediates must be carefully controlled. Vinyl(trifluoromethyl)dimethylsilane thus enables the efficient synthesis of complex molecules by providing a means to temporarily modify and protect reactive sites .
Action Environment
Environmental factors such as temperature, humidity, and the presence of other reactive species can significantly influence the action, efficacy, and stability of Vinyl(trifluoromethyl)dimethylsilane. For instance, high temperatures can increase its volatility, while moisture can lead to hydrolysis and degradation of the compound. Therefore, Vinyl(trifluoromethyl)dimethylsilane must be handled under controlled conditions to maintain its effectiveness and stability in chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
Vinyl(trifluoromethyl)dimethylsilane is typically synthesized through a two-step process:
Preparation of Vinyl Trifluoromethyl Compounds: The initial step involves the synthesis of vinyl trifluoromethyl compounds.
Reaction with Dimethylsilicon Alcohol: The vinyl trifluoromethyl compound is then reacted with dimethylsilicon alcohol under controlled conditions to produce vinyl(trifluoromethyl)dimethylsilane.
Industrial Production Methods
In industrial settings, the production of vinyl(trifluoromethyl)dimethylsilane follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly flammable and reactive nature of the compound. Safety measures are crucial to prevent accidents during production .
化学反应分析
Types of Reactions
Vinyl(trifluoromethyl)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler silicon-containing compounds.
Substitution: The vinyl and trifluoromethyl groups can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon oxides, while substitution reactions can produce a variety of organosilicon compounds .
相似化合物的比较
Similar Compounds
Vinyl(dimethyl)silane: Lacks the trifluoromethyl group, making it less reactive in certain chemical reactions.
Trifluoromethyl(dimethyl)silane: Does not contain the vinyl group, limiting its applications in vinyl-specific reactions.
Uniqueness
Vinyl(trifluoromethyl)dimethylsilane is unique due to the presence of both vinyl and trifluoromethyl groups attached to a silicon atom. This combination imparts distinct chemical properties, making it a versatile reagent in various synthetic and industrial applications .
属性
IUPAC Name |
ethenyl-dimethyl-(trifluoromethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3Si/c1-4-9(2,3)5(6,7)8/h4H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHHXDQAWOUGAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632562 | |
| Record name | Ethenyl(dimethyl)(trifluoromethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211985-86-3 | |
| Record name | Ethenyl(dimethyl)(trifluoromethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


